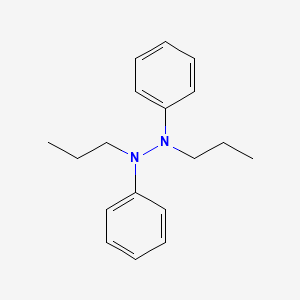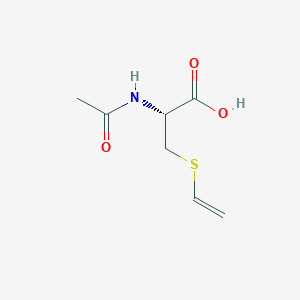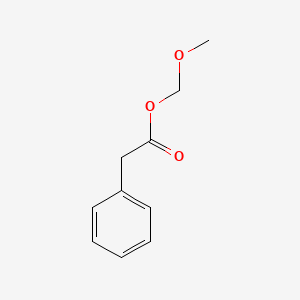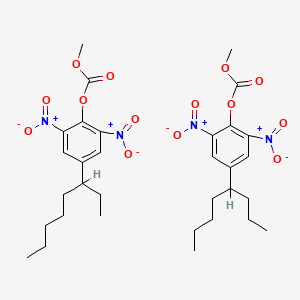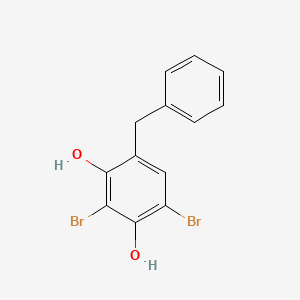
2,6-Dibromo-4-benzylresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-benzylresorcinol is an organic compound that belongs to the class of brominated resorcinols It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a benzyl group at the 4 position, and hydroxyl groups at the 1 and 3 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-benzylresorcinol typically involves the bromination of 4-benzylresorcinol. One common method is the use of bromine in an organic solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a more scalable and environmentally friendly approach. For example, a green process has been developed for the preparation of similar compounds using bromide-bromate salts in an aqueous acidic medium at ambient conditions . This method minimizes the use of organic solvents and reduces the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-benzylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated resorcinol derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-benzylresorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-benzylresorcinol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it can inhibit peroxidases in the thyroid and block the synthesis of thyroid hormones . The benzyl group may also contribute to its hydrophobic interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-nitroaniline: Used in the synthesis of azo disperse dyes.
2,6-Dibromo-4-phenoxyphenol: Known for its antimicrobial properties.
4-Benzylresorcinol: The parent compound used in the synthesis of 2,6-Dibromo-4-benzylresorcinol.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a benzyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
63992-59-6 |
|---|---|
Fórmula molecular |
C13H10Br2O2 |
Peso molecular |
358.02 g/mol |
Nombre IUPAC |
4-benzyl-2,6-dibromobenzene-1,3-diol |
InChI |
InChI=1S/C13H10Br2O2/c14-10-7-9(12(16)11(15)13(10)17)6-8-4-2-1-3-5-8/h1-5,7,16-17H,6H2 |
Clave InChI |
RDTWEWXCMORDTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


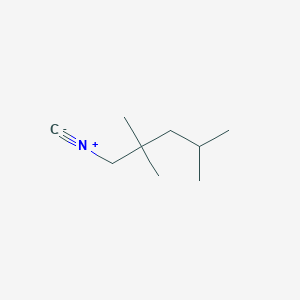
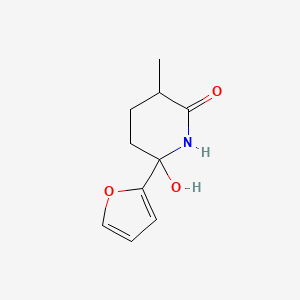

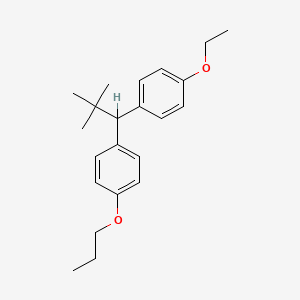
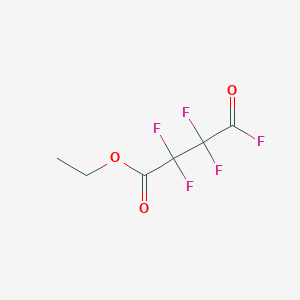
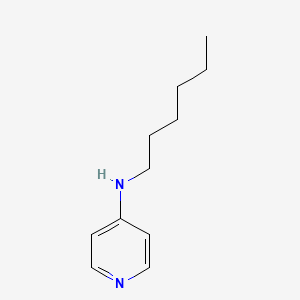
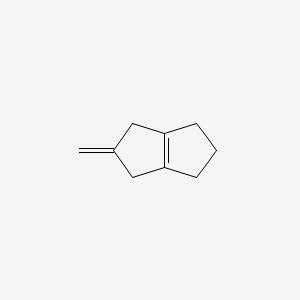
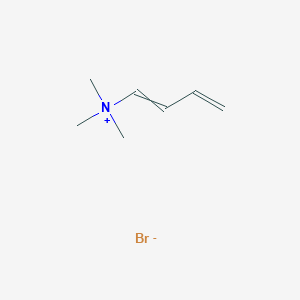
![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

